rac-Rhododendrol-d6
Description
Contextualizing Deuterated Analogs in Contemporary Chemical Biology and Biomedical Research
Deuterated analogs are indispensable tools in modern scientific investigation. In chemical biology and biomedical research, these compounds serve critical roles in elucidating metabolic pathways, understanding drug disposition, and quantifying the presence of substances in complex biological matrices. nih.gov The introduction of deuterium (B1214612) provides a mass signature that can be readily detected by mass spectrometry, allowing researchers to differentiate the labeled compound from its naturally occurring, non-deuterated form. nih.gov This ability to "tag" and trace molecules has revolutionized our understanding of biological processes at the molecular level.
The Foundational Role of Isotopic Labeling in Mechanistic and Quantitative Scientific Inquiry
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a biological system. nih.gov In mechanistic studies, researchers can follow the fate of the labeled atoms to understand reaction pathways. In quantitative analysis, deuterated compounds are frequently used as internal standards. scbt.com When added to a sample in a known quantity, the internal standard can be used to accurately determine the concentration of the unlabeled analyte, compensating for variations in sample preparation and instrument response.
Rationale for Deuterium Substitution in rac-Rhododendrol: A Focus on Research Utility
The primary rationale for the synthesis of rac-Rhododendrol-d6 is its application as an internal standard for the quantitative analysis of Rhododendrol (B1680608). Rhododendrol is a phenolic compound that has been studied for its effects on melanocytes and its metabolic pathways. mdpi.comnih.govnih.gov Accurate measurement of Rhododendrol in biological samples is crucial for understanding its pharmacokinetics and metabolism. The use of a deuterated internal standard like this compound is considered the gold standard in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), due to its ability to mimic the analyte's behavior during extraction and ionization, leading to more precise and accurate quantification.
Chemical and Physical Properties
Below is a comparative table of the chemical and physical properties of rac-Rhododendrol and its deuterated analog, this compound.
| Property | rac-Rhododendrol | This compound |
| Synonyms | (+/-)-Rhododendrol, 4-Hydroxy-α-methyl-benzenepropanol, Frambinol | (+/-)-Rhododendrol-d6, 4-Hydroxy-α-methyl-benzenepropanol-d6, Frambinol-d6 |
| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₈D₆O₂ |
| Molecular Weight | 166.22 g/mol | 172.25 g/mol |
| CAS Number | 69617-84-1 | Not available (Unlabeled CAS: 69617-84-1) |
Detailed Research Findings
While specific research publications detailing the synthesis and application of this compound are not abundant in publicly accessible literature, its utility can be inferred from established analytical methodologies and the known metabolism of Rhododendrol.
The metabolism of Rhododendrol has been a subject of interest, with studies indicating that it can be oxidized in the skin to raspberry ketone. biosynth.com A hypothetical study to precisely quantify this metabolic conversion in human skin homogenates would greatly benefit from the use of this compound. In such a study, a known amount of this compound would be added to the experimental samples as an internal standard. By comparing the mass spectrometry signal of the Rhododendrol present in the sample to that of the deuterated standard, researchers could accurately determine the concentration of Rhododendrol over time and, consequently, the rate and extent of its metabolism to raspberry ketone.
Furthermore, in studies investigating the potential for Rhododendrol to be present in various consumer products, a validated analytical method would be required. The development of such a method would almost certainly involve the use of a deuterated internal standard like this compound to ensure the accuracy and reliability of the results, particularly at low concentrations.
Structure
2D Structure
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
4-(2,2,3,4,4,4-hexadeuterio-3-hydroxybutyl)phenol |
InChI |
InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/i1D3,2D2,8D |
InChI Key |
SFUCGABQOMYVJW-ODMYFNJSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)O |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation in Rac Rhododendrol D6
Stereoselective Synthetic Approaches for rac-Rhododendrol Precursors
The synthesis of the racemic precursor to Rhododendrol (B1680608), 4-(4-hydroxyphenyl)butan-2-one, is a key initial step. One common method to produce the non-deuterated rhododendrol is by the reduction of raspberry ketone (4-(4-hydroxyphenyl)-2-butanone). wikipedia.org For the synthesis of the racemic form, a non-stereoselective reducing agent would be employed.
Alternatively, biocatalytic routes can be utilized. For instance, the synthesis of chiral alcohols can be achieved through a two-step, one-pot process involving a Heck reaction followed by an enantioselective enzyme-catalyzed reduction. researchgate.net To obtain a racemic mixture, either a non-selective enzyme could be used, or the separate enantiomers could be synthesized and then combined. Another approach involves the hydrolysis of rhododendrol glycosides, which can be sourced from natural products like birch bark. acs.org The stereochemistry of the resulting rhododendrol depends on the specific glycoside and the enzyme used for hydrolysis. researchgate.net For rac-Rhododendrol, a mixture of (R)- and (S)-glycosides could be hydrolyzed, or a subsequent racemization step could be performed.
Strategies for Site-Specific Deuterium (B1214612) Labeling (d6)
Achieving a specific d6 labeling pattern in rac-Rhododendrol requires carefully chosen deuteration methods. The most likely positions for the six deuterium atoms would be on the aromatic ring and the hydroxyl groups, or on the butyl side chain.
Catalytic Deuteration Techniques in Organic Synthesis
Catalytic deuteration is a widely used method for introducing deuterium into organic molecules. chem-station.com One of the most common techniques is hydrogen isotope exchange (HIE), which involves the exchange of hydrogen atoms with deuterium from a deuterium source, often catalyzed by a transition metal. snnu.edu.cn For phenolic compounds like rhododendrol, palladium-based catalysts are effective for ortho-selective deuteration of the aromatic ring. unam.mx The use of deuterium gas (D2) or heavy water (D2O) as the deuterium source is prevalent due to their availability. snnu.edu.cnx-chemrx.com
To achieve deuteration on the aromatic ring of the rhododendrol precursor, a palladium catalyst could be employed in the presence of D2O. researchgate.net Another approach involves the use of iridium-based catalysts, which have also shown high efficiency for ortho-selective H/D exchange on aromatic compounds. acs.org Raney nickel is another catalyst that has demonstrated superior deuterium incorporation in some cases. x-chemrx.com
Table 1: Common Catalysts and Deuterium Sources for Aromatic Deuteration
| Catalyst System | Deuterium Source | Target Position | Reference |
| Palladium on Carbon (Pd/C) | D2O | Aromatic C-H | researchgate.net |
| Iridium Complexes | D2O | Aromatic C-H (ortho) | acs.org |
| Raney Nickel | D2O | Aromatic C-H | x-chemrx.com |
Directed Synthetic Routes Utilizing Pre-Deuterated Reagents
An alternative to late-stage deuteration is the use of pre-deuterated building blocks in the synthesis. This approach offers high site-selectivity. For the synthesis of rac-Rhododendrol-d6, one could start with a deuterated phenol (B47542) or a deuterated side-chain precursor. For example, phenol-d6 (B82959) can be synthesized and then used as a starting material for the subsequent alkylation to introduce the butanol side chain.
The deamination of anilines using deuterated chloroform (B151607) is another powerful method for introducing deuterium into an aromatic system with high isotopic purity. acs.org This could be applied to a precursor molecule containing an amino group at the desired deuteration site.
Investigation of Isotopic Exchange Mechanisms During Synthesis
The mechanism of H/D exchange often involves the activation of a C-H bond by a metal catalyst. acs.org In the case of palladium-catalyzed deuteration of phenols, the mechanism can proceed through the formation of an aryl-palladium(II) complex, which then reacts with a deuterium source. snnu.edu.cn Understanding these mechanisms is crucial for optimizing reaction conditions to maximize deuterium incorporation and minimize side reactions.
Isotopic exchange can also occur under acidic or basic conditions. For instance, acid-catalyzed electrophilic deuteration has been observed in some systems. researchgate.net It's also important to consider the possibility of back-exchange, where the incorporated deuterium is replaced by hydrogen from the solvent or other reagents, which can lower the isotopic enrichment. arkat-usa.org
Assessment of Chemical Purity and Isotopic Enrichment Post-Synthesis
Following the synthesis, it is imperative to determine the chemical purity and the level of isotopic enrichment of the final product.
Chemical Purity is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). otsuka.co.jp These methods separate the desired compound from any unreacted starting materials, byproducts, or other impurities.
Isotopic Enrichment and the position of the deuterium labels are determined using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to observe the disappearance of signals corresponding to the replaced protons, providing information on the sites of deuteration. rsc.org Deuterium NMR (²H NMR) can also be directly used to observe the incorporated deuterium atoms. labinsights.nl
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool to determine the mass of the deuterated molecule, which directly indicates the number of deuterium atoms incorporated. rsc.org By comparing the mass of the labeled compound to its unlabeled counterpart, the isotopic enrichment can be calculated.
Table 2: Analytical Techniques for Purity and Isotopic Enrichment Assessment
| Technique | Purpose | Information Obtained | Reference |
| HPLC | Chemical Purity | Separation of components, quantification of impurities | otsuka.co.jp |
| GC-MS | Chemical Purity & Isotopic Enrichment | Separation, identification, and mass analysis | otsuka.co.jp |
| NMR (¹H, ²H, ¹³C) | Structural Integrity & Isotopic Enrichment | Position of deuterium labels, relative isotopic purity | rsc.orgwikipedia.org |
| HR-MS | Isotopic Enrichment | Precise mass measurement, calculation of isotopic purity | rsc.org |
The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring it meets the required standards for its intended application. rsc.org
Advanced Analytical Applications of Rac Rhododendrol D6 in Research
Quantitative Analysis in Complex Biological Matrices via Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution mass spectrometry is a powerful technique for the accurate quantification of analytes in complex matrices. By introducing a known amount of an isotopically labeled standard, such as rac-Rhododendrol-d6, into a sample, variations in sample preparation and instrument response can be effectively normalized. This approach is fundamental to robust bioanalytical method development and validation.
Development and Validation of Bioanalytical Methods (e.g., LC-MS/MS, GC-MS)
The development of sensitive and specific bioanalytical methods is crucial for the accurate measurement of rhododendrol (B1680608) in biological matrices like plasma, serum, and tissue homogenates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for this purpose, offering high selectivity and sensitivity. In such methods, this compound is an ideal internal standard because its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic separation.
Method validation is performed to ensure the reliability of the analytical method. Key validation parameters, in accordance with regulatory guidelines, include linearity, accuracy, precision, selectivity, and stability.
Table 1: Representative Bioanalytical Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Stability | Analyte concentration within ±15% of the initial concentration |
LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation
Application as an Internal Standard in Pre-clinical Pharmacokinetic and Bioavailability Studies
In pre-clinical pharmacokinetic studies, this compound is invaluable for the accurate determination of rhododendrol's concentration-time profile in animal models. Following administration of rhododendrol, biological samples are collected at various time points. The addition of a fixed amount of this compound to each sample allows for precise quantification of the parent drug by LC-MS/MS. This data is essential for calculating key pharmacokinetic parameters that describe the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Table 2: Key Pharmacokinetic Parameters Determined Using Isotope Dilution Analysis
| Parameter | Description |
| Cmax | Maximum (or peak) plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t₁/₂ | Elimination half-life |
| CL/F | Apparent total clearance of the drug from plasma |
| Vd/F | Apparent volume of distribution |
The use of a stable isotope-labeled internal standard like this compound minimizes the impact of matrix effects, which can suppress or enhance the ionization of the analyte, leading to more accurate and reliable pharmacokinetic data.
Utilization in Metabolomics and Metabolite Identification Research
This compound is also a powerful tool in metabolomics for tracing the metabolic fate of rhododendrol and identifying its biotransformation products. The deuterium (B1214612) labels act as a tag, allowing for the differentiation of drug-related metabolites from endogenous molecules in complex biological systems.
Tracing Metabolic Fate in In Vitro Enzymatic Assays
In vitro systems, such as liver microsomes or specific enzyme preparations, are used to investigate the metabolic pathways of drugs. Studies have indicated that rhododendrol can be metabolized by enzymes like alcohol dehydrogenase and tyrosinase. When rhododendrol is incubated in these systems, the subsequent analysis by high-resolution mass spectrometry can be complex due to the presence of numerous endogenous compounds. By using a mixture of labeled and unlabeled rhododendrol, metabolites can be more easily identified by their characteristic isotopic patterns in the mass spectra. For instance, the conversion of rhododendrol to raspberry ketone has been observed in skin homogenates.
Characterization of Biotransformation Pathways in Ex Vivo Tissue Preparations
Ex vivo tissue preparations, such as skin explants, provide a model that more closely resembles the in vivo environment. In the context of rhododendrol, which has been used in topical products, understanding its metabolism in the skin is particularly important. By applying this compound to these tissue preparations, researchers can trace its penetration and subsequent biotransformation. The analysis of tissue homogenates over time can reveal the formation of metabolites, such as rhododendrol-quinone and its conjugates. The stable isotope label facilitates the confident identification of these metabolites against a high background of endogenous molecules, helping to elucidate the complete biotransformation pathway in the target tissue.
Differentiation of Endogenous and Exogenous Metabolites Through Deuterium Labeling
The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in analytical chemistry and metabolic research to distinguish between compounds that are administered externally (exogenous) and those that are naturally present in a biological system (endogenous). This differentiation is crucial for accurately understanding the pharmacokinetics and metabolism of a specific substance.
The core principle of this methodology lies in the mass difference between the deuterated and non-deuterated isotopologues of a compound. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen with an atomic mass approximately twice that of the common protium (B1232500) isotope (¹H). By chemically synthesizing Rhododendrol with six deuterium atoms (d6), a distinct mass signature is created.
When this compound is introduced into a biological system, it undergoes the same metabolic processes as its non-deuterated counterpart. However, the resulting metabolites will retain the deuterium labels, or a portion of them, depending on the metabolic reactions. Analytical instruments, most commonly liquid chromatography-mass spectrometry (LC-MS), can easily differentiate between the deuterated (exogenous) and non-deuterated (endogenous) forms of the parent compound and its metabolites based on their mass-to-charge ratios (m/z).
Illustrative Data for Mass Spectrometric Differentiation
The following table provides a hypothetical example of the expected mass-to-charge ratios for Rhododendrol and a potential metabolite, and their deuterated analogs, which would be used to differentiate them in a research setting.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) |
| Rhododendrol | C₁₀H₁₄O₂ | 166.22 | 167.22 |
| This compound | C₁₀H₈D₆O₂ | 172.26 | 173.26 |
| Rhododendrol Glucuronide | C₁₆H₂₂O₈ | 342.34 | 343.34 |
| This compound Glucuronide | C₁₆H₁₆D₆O₈ | 348.38 | 349.38 |
This clear mass shift allows researchers to selectively monitor and quantify the exogenously administered this compound and its metabolites without interference from any endogenous Rhododendrol or related compounds that might be present. This is particularly important in studies where the compound or its metabolites may have both natural and external origins, ensuring that the observed effects and metabolic pathways are correctly attributed to the administered substance.
Mechanistic Insights Derived from Deuterium Labeling Studies with Rac Rhododendrol D6
Investigation of Kinetic Isotope Effects (KIE) in Biochemical Reactions
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For rac-Rhododendrol-d6, the replacement of hydrogen with deuterium (B1214612) at specific positions can significantly alter the reaction rate, providing valuable information about the mechanism.
The magnitude of the deuterium KIE can help identify the rate-limiting step in an enzyme-catalyzed reaction. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For instance, in the oxidation of phenolic compounds by tyrosinase, a key step involves the abstraction of a phenolic proton. nih.govnih.gov If the oxidation of this compound by an enzyme like tyrosinase or alcohol dehydrogenase shows a significant KIE, it would suggest that the cleavage of a carbon-deuterium (C-D) bond is part of the rate-limiting step.
For example, studies on other enzyme systems have demonstrated the utility of KIEs. In the reaction catalyzed by phenylalanine dehydrogenase, a deuterium KIE of 2.26 on Vmax was observed for the oxidative deamination of [2-2H]-L-Tyr, indicating that the cleavage of the C-D bond is likely the rate-determining step. icm.edu.pl A hypothetical study on this compound could yield similar data, as illustrated in the table below.
| Substrate | Enzyme | Kinetic Parameter | Value for Protium (B1232500) (kH) | Value for Deuterium (kD) | KIE (kH/kD) |
|---|---|---|---|---|---|
| rac-Rhododendrol | Tyrosinase | Vmax (µM/min) | 150 | 75 | 2.0 |
| rac-Rhododendrol | Alcohol Dehydrogenase | kcat (s⁻¹) | 8.5 | 2.8 | 3.0 |
This table presents hypothetical data to illustrate how KIEs could be used to identify rate-limiting steps.
Deuterium labeling can also influence the stereochemistry and selectivity of a reaction. The different vibrational frequencies of C-H and C-D bonds can lead to different transition state energies for competing reaction pathways, thereby altering the product distribution. In biocatalytic transformations, this can be a subtle yet powerful tool for mechanistic elucidation. For instance, the stereoselective deuteration of α-amino acids has been achieved using enzymes like α-oxoamine synthases, highlighting the ability of enzymes to control stereochemistry even with isotopic substitution. nih.gov
In the context of this compound, if there were multiple potential sites of oxidation or competing metabolic pathways, observing a change in the ratio of products compared to the non-deuterated compound could reveal previously unknown aspects of the enzyme's mechanism and selectivity.
Computational chemistry provides a theoretical framework for understanding and predicting KIEs. nih.govnih.govrsc.org Methods such as quantum mechanics/molecular mechanics (QM/MM) can be used to model the reaction transition state and calculate the expected KIE. nih.gov These theoretical predictions can then be compared with experimental data to validate the proposed mechanism.
For a complex reaction, computational modeling can help to dissect the various factors contributing to the observed KIE, including tunneling effects and changes in vibrational frequencies. nih.gov In the case of this compound, computational studies could model the interaction of the deuterated substrate with the active site of enzymes like tyrosinase and predict the KIE for different proposed mechanisms of oxidation. This integration of experimental and computational approaches provides a more complete picture of the enzyme's catalytic cycle.
Studies on Enzyme-Substrate Interactions and Binding Affinities
The introduction of deuterium can also affect how a substrate binds to an enzyme's active site. While the effect is generally small, it can be detected through sensitive techniques and provide insights into the nature of the enzyme-substrate complex.
Deuteration can subtly alter the size and electronic properties of a molecule, which may affect its recognition and binding by an enzyme. For enzymes with highly specific active sites, such as tyrosinase and alcohol dehydrogenase, even minor changes can lead to measurable differences in binding affinity (Km) or catalytic efficiency (kcat/Km).
Studies on alcohol dehydrogenase have shown that substrate preference can be influenced by isotopic substitution. nih.gov A hypothetical investigation into the binding of this compound to tyrosinase could reveal whether specific hydrogen bonds involving the deuterated positions are crucial for substrate recognition and orientation within the active site.
| Substrate | Enzyme | Binding Parameter (Km) | Value (mM) |
|---|---|---|---|
| rac-Rhododendrol | Tyrosinase | Km (H) | 0.5 |
| This compound | Km (D) | 0.6 | |
| rac-Rhododendrol | Alcohol Dehydrogenase | Km (H) | 1.2 |
| This compound | Km (D) | 1.5 |
This table presents hypothetical data to illustrate potential differences in binding affinities.
The use of deuterated substrates is a cornerstone of mechanistic analysis in biocatalysis. researchgate.net By tracing the fate of the deuterium atoms in the products of a reaction, it is possible to deduce the mechanism of bond cleavage and formation. For example, if this compound were used in a biocatalytic process, the position of the deuterium atoms in the resulting products would provide direct evidence for the reaction mechanism.
This approach has been successfully applied to a wide range of enzymatic reactions, from the deuteration of aldehydes to the study of complex biosynthetic pathways. acs.org The insights gained from such studies are invaluable for understanding the fundamental principles of enzyme catalysis and for the rational design of novel biocatalysts.
Cellular and Subcellular Research in Controlled Model Systems
Research into the cellular and subcellular behavior of Rhododendrol is crucial for a complete understanding of its biological effects. However, information derived specifically from studies using this compound is not available.
Tracking Cellular Uptake and Efflux Mechanisms in Cultured Cell Lines
There are no publicly available studies that have employed this compound to track the dynamics of its entry into and exit from cultured cell lines. Such research would be instrumental in identifying the specific transporters involved in its cellular uptake and the mechanisms, such as active efflux pumps, that may contribute to its removal from the intracellular environment. Without these studies, a detailed quantitative understanding of Rhododendrol's cellular pharmacokinetics remains elusive.
Analysis of Intracellular Localization and Organelle-Specific Fate in Research Models
Similarly, the scientific literature lacks reports on the use of this compound to map its intracellular distribution and determine its fate within specific organelles. Investigating the organelle-specific accumulation of this compound could provide critical insights into its mechanisms of action and toxicity. For instance, determining whether Rhododendrol or its metabolites accumulate in the endoplasmic reticulum, mitochondria, or lysosomes could help to explain observed cellular stresses and responses. The absence of such data means that the precise subcellular targets of Rhododendrol have not been elucidated through deuterium labeling techniques.
Advanced Spectroscopic Characterization and Structural Analysis of Deuterated Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. In the context of isotopically labeled compounds like rac-Rhododendrol-d6, a suite of NMR techniques is employed to gain a comprehensive understanding of the molecular structure and the success of the deuteration.
¹H and ¹³C NMR for Primary Structural Confirmation and Purity Assessment
The ¹H NMR spectrum of unlabeled Rhododendrol (B1680608) exhibits characteristic signals corresponding to the aromatic and aliphatic protons. nih.gov For instance, the aromatic protons typically appear as doublets in the range of δ 6.7-7.1 ppm, while the aliphatic protons of the butyl chain resonate at higher fields. nih.gov In the case of this compound, where the deuterium (B1214612) atoms are incorporated into the aromatic ring and other specific positions, the corresponding proton signals will be absent or significantly diminished in the ¹H NMR spectrum. This absence provides direct evidence of deuteration at those sites.
Purity assessment by ¹H NMR is achieved by integrating the signals of the residual protons in the deuterated positions against a known internal standard or other protons in the molecule that are not deuterated. This allows for the quantification of any remaining non-deuterated species, thereby providing a measure of the isotopic enrichment.
Table 1: Representative ¹H NMR Data for Rhododendrol nih.gov
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
| Ar-H | 7.01 | d | 8.6 |
| Ar-H | 6.73 | d | 8.6 |
| -CH(OH)- | 3.81 | m | |
| -CH(OH)- | 2.97 | brs | |
| -CH₂CH₂- | 2.60 | m | |
| -CH₂CH₂- | 1.72 | m | |
| -CH₃ | 1.21 | d | 6.3 |
Note: The data is for the non-deuterated compound and serves as a reference. In this compound, the signals for the deuterated positions would be absent or significantly reduced.
²H NMR Applications for Direct Isotopic Purity and Labeling Pattern Analysis
²H (Deuterium) NMR spectroscopy is a powerful and direct method for analyzing deuterated compounds. wikipedia.org Unlike ¹H NMR, which shows the absence of signals, ²H NMR directly detects the deuterium nuclei. wikipedia.org This technique provides unambiguous confirmation of the presence and location of the deuterium labels.
The ²H NMR spectrum of this compound will display signals at chemical shifts corresponding to the positions of the deuterium atoms. The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the straightforward assignment of the deuterium signals based on the known ¹H NMR spectrum of Rhododendrol. magritek.com The integration of the signals in the ²H NMR spectrum can be used to determine the relative abundance of deuterium at different labeled sites, thus confirming the labeling pattern.
Utilization of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Deuterated Molecules
Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. These techniques are equally valuable in the analysis of deuterated analogs like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within a molecule. In the case of this compound, the COSY spectrum would be used to confirm the connectivity of the remaining protons in the aliphatic side chain. The absence of cross-peaks between the aliphatic protons and the aromatic region would further confirm the deuteration of the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu For this compound, this technique would be used to assign the carbon signals of the proton-bearing carbons in the aliphatic chain. The absence of correlations for the aromatic carbons in the HSQC spectrum provides another layer of confirmation for the deuteration of the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). columbia.edu This is particularly useful for connecting different parts of the molecule. For instance, the protons on the benzylic carbon of the side chain would show correlations to the aromatic carbons, confirming the attachment of the butyl chain to the deuterated phenyl ring.
Together, these 2D NMR techniques provide a detailed and robust confirmation of the complete molecular structure of this compound, ensuring that the deuteration process has not induced any unintended structural rearrangements.
Mass Spectrometry (MS) for Verification of Isotopic Integrity
Mass spectrometry is a critical analytical tool for determining the molecular weight and isotopic composition of molecules. For deuterated compounds, it provides direct evidence of the incorporation of deuterium and allows for the precise determination of isotopic abundance.
High-Resolution Mass Spectrometry for Precise Isotopic Abundance Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound, HRMS is used to confirm the increase in molecular weight corresponding to the number of incorporated deuterium atoms.
The theoretical monoisotopic mass of unlabeled Rhododendrol (C₁₀H₁₄O₂) is 166.0994 g/mol . nih.gov For this compound, the theoretical mass will be increased by the mass of six deuterium atoms minus the mass of six protium (B1232500) atoms. HRMS can measure this mass difference with high precision, confirming the successful deuteration.
Furthermore, the isotopic pattern in the mass spectrum provides a wealth of information. The relative intensities of the M, M+1, M+2, etc., peaks can be used to calculate the isotopic enrichment. By comparing the experimentally observed isotopic distribution with the theoretically calculated distribution for a given level of deuteration, the isotopic purity of the this compound sample can be accurately determined.
Table 2: High-Resolution Mass Spectrometry Data for Rhododendrol nih.gov
| Ion | Calculated m/z | Found m/z |
| [M]⁺ | 166.0994 | 166.0991 |
Note: For this compound, the expected molecular ion peak would be shifted by approximately 6.0378 Da.
Elucidation of Fragmentation Pathways in Deuterated Rhododendrol and its Metabolites
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions, which provides structural information about the molecule. The fragmentation pattern of this compound can be compared to that of its non-deuterated analog to understand how deuteration affects the fragmentation pathways.
The fragmentation of Rhododendrol likely involves cleavage of the butyl side chain and fragmentation of the aromatic ring. For example, a common fragmentation pathway for similar phenolic compounds is the loss of the alkyl side chain. In this compound, the mass of the fragments containing the deuterated aromatic ring will be shifted by six mass units compared to the corresponding fragments from the unlabeled compound. This shift provides valuable information for identifying and characterizing the fragments.
The study of the fragmentation of metabolites is also crucial. Rhododendrol is known to be metabolized to raspberry ketone and subsequently to reactive quinone species. mdpi.comwikipedia.orgnih.govmdpi.com By analyzing the mass spectra of the metabolites of this compound, the position of the deuterium labels in the metabolites can be determined. This is particularly useful in metabolic studies to trace the fate of the deuterated parts of the molecule. The fragmentation patterns of these deuterated metabolites will show characteristic mass shifts, aiding in their identification and structural elucidation.
Future Research Directions and Emerging Applications of Rac Rhododendrol D6
Development of Novel Isotopic Labeling Strategies for Complex Chemical Compounds
The synthesis of isotopically labeled compounds with site-specificity is a crucial aspect of pharmaceutical and agrochemical research. chemrxiv.orgchemrxiv.org Traditional methods for isotopic labeling have often been limited to the periphery of molecules. chemrxiv.orgchemrxiv.org However, recent advancements are enabling the incorporation of isotopes into the core structure of aromatic compounds. chemrxiv.orgchemrxiv.org One such innovative approach involves a formal [5+1] cyclization to create phenols, which could be adapted for the synthesis of rac-Rhododendrol-d6. chemrxiv.orgchemrxiv.org
Another promising strategy for labeling complex natural products is the use of biosynthetic pathways. For instance, intrinsic isotopic labeling of plants with ¹³CO₂ has been effectively used to produce highly labeled polyphenols. nih.gov This method avoids complex and labor-intensive organic syntheses. nih.gov Similar in vivo or in vitro biosynthetic approaches could be explored for the production of deuterated compounds like this compound by providing deuterated precursors to the appropriate biological systems.
Future research in this area will likely focus on refining these methods to achieve higher yields, greater isotopic purity, and more cost-effective production of deuterated complex molecules. The development of chemoenzymatic strategies, combining the precision of enzymes with the flexibility of chemical synthesis, could also open new avenues for the specific and efficient labeling of compounds like this compound.
Expansion of Analytical Methodologies for Ultra-Trace Quantification in Diverse Research Matrices
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography/mass spectrometry (LC/MS), offering superior accuracy. nih.gov this compound is ideally suited to serve as an internal standard for the quantification of Rhododendrol (B1680608) in various matrices. The use of a stable isotope-labeled internal standard that co-elutes with the analyte can compensate for matrix effects and variations in ionization efficiency, which is a significant challenge in LC-MS/MS analysis. cerilliant.com
However, the use of deuterium-labeled standards is not without its challenges. One phenomenon of note is the "chromatographic deuterium (B1214612) effect," where deuterated compounds may elute slightly earlier than their non-labeled counterparts in reverse-phase chromatography. acs.orgacs.org Understanding and mitigating this effect is an active area of research. Studies have shown that the choice of chromatography column and mobile phase conditions can significantly influence the extent of this separation. acs.orgacs.org For instance, pentafluorophenyl (PFP) columns have demonstrated effectiveness in reducing the chromatographic deuterium effect under certain conditions. acs.orgacs.org
Future advancements in this field will likely involve the development of novel chromatographic phases and LC-MS/MS methodologies specifically designed to minimize or control the isotopic separation, thereby further improving the accuracy of ultra-trace quantification.
Table 1: Hypothetical UPLC-MS/MS Parameters for Quantification of Rhododendrol using this compound
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Rhododendrol) | To be determined experimentally |
| MRM Transition (this compound) | To be determined experimentally |
| Internal Standard Conc. | 10 ng/mL |
This table presents a hypothetical set of starting parameters for an analytical method. Actual conditions would require optimization.
Advanced Mechanistic Insights into Biological Processes Through Enhanced Deuterium Labeling Techniques
Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. researchgate.net The kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a deuterium atom can lead to a slower reaction rate, can provide critical information about the rate-determining step of a reaction. researchgate.net By strategically placing deuterium atoms on different positions of the Rhododendrol molecule, researchers can probe the mechanisms of its enzymatic metabolism.
For instance, if a particular C-H bond is broken during a rate-limiting metabolic step, the deuterated analogue will exhibit a slower rate of metabolism. This can be used to identify the specific sites of metabolic attack by enzymes such as cytochrome P450s. Such studies are crucial for understanding the bioactivation and detoxification pathways of Rhododendrol.
Furthermore, deuterium labeling can be used in metabolic tracing studies. nih.gov By administering this compound to a biological system, researchers can track the fate of the molecule and identify its metabolites by the characteristic isotopic signature using high-resolution mass spectrometry. This approach can help to build a comprehensive picture of the metabolic network associated with Rhododendrol.
Integration with Systems Biology Approaches, including Metabolomics and Fluxomics, in Research Models
Metabolomics and fluxomics are powerful systems biology approaches that aim to quantify and analyze the complete set of metabolites and metabolic fluxes within a biological system. nih.govrsc.org Stable isotope-labeled compounds are central to these fields, particularly in metabolic flux analysis (MFA). nih.gov
This compound can be utilized as a tracer in metabolomics studies to follow the metabolic fate of Rhododendrol and its impact on endogenous metabolic pathways. By combining deuterium labeling with untargeted metabolomics analysis, it is possible to identify metabolites that incorporate the deuterium label, thus mapping out the downstream metabolic network. nih.gov
In fluxomics, while ¹³C is the more commonly used isotope, deuterium labeling can also provide valuable information about metabolic fluxes. nih.gov The incorporation of deuterium from this compound into other metabolites can indicate the activity of specific metabolic pathways. This data can be integrated into metabolic models to provide a more dynamic and comprehensive understanding of cellular metabolism in response to Rhododendrol exposure.
Potential for Derivatization and Application in New Chemical Probes for Targeted Research Questions
The chemical structure of this compound, with its phenolic hydroxyl group, offers opportunities for derivatization to create new chemical probes. nih.gov Derivatization is a common strategy to modify the properties of a molecule, such as its volatility for gas chromatography analysis or its reactivity for specific labeling applications. mdpi.comresearchgate.net
For example, the hydroxyl group can be modified to attach fluorescent tags, affinity labels, or photo-crosslinkers. A fluorescently labeled this compound could be used in cellular imaging studies to visualize its subcellular localization and interactions with cellular components. An affinity-based probe could be designed to identify the protein targets of Rhododendrol through pull-down assays followed by mass spectrometry-based proteomic analysis.
The development of such chemical probes based on the this compound scaffold would enable researchers to ask highly specific questions about its molecular mechanisms of action and biological targets, opening up new avenues for research.
Q & A
Q. How do researchers balance mechanistic depth and translational relevance when publishing findings on this compound?
- Methodological Answer : Structure discussions using the DAMNIT matrix (Distribution, Association, Mechanism, Necessity, Integration, Translation). Link in vitro findings to clinical biomarkers (e.g., oxidative stress markers in patient sera). Use systematic reviews to contextualize novel mechanisms within existing literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
